2-(Pent-4-YN-1-YL)cycloheptan-1-OL
Description
2-(Pent-4-YN-1-YL)cycloheptan-1-OL is a bicyclic organic compound featuring a seven-membered cycloheptanol ring substituted at the 2-position with a pent-4-yn-1-yl group. The hydroxyl group at position 1 and the terminal alkyne moiety in the substituent confer unique physicochemical properties, making it a candidate for applications in synthetic chemistry, material science, and medicinal research. Key characteristics include:
- Molecular Formula: C₁₂H₁₈O
- Molecular Weight: 178.28 g/mol (theoretical).
- Structural Highlights: The cycloheptane ring introduces moderate ring strain compared to smaller cycloalkanes, while the alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-pent-4-ynylcycloheptan-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-5-8-11-9-6-4-7-10-12(11)13/h1,11-13H,3-10H2 |
InChI Key |
KVPVQZJYVXZDLD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1CCCCCC1O |
Origin of Product |
United States |
Preparation Methods
Step 1: Protection of Cycloheptanol
The alcohol group is protected as a tetrahydro-2H-pyran (THP) ether to prevent undesired side reactions during subsequent steps.
| Reaction Conditions | Details |
|---|---|
| Starting Material | Cycloheptanol |
| Protecting Agent | 3,4-Dihydro-2H-pyran |
| Catalyst | Camphor sulfonic acid (CSA, 10 mol%) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C → room temperature |
| Time | 3 hours |
| Yield | 85% (estimated from analogous reactions) |
Step 2: Alkylation to Introduce Pent-4-yn-1-yl Group
The protected cycloheptanol undergoes alkylation to install the pent-4-yn-1-yl side chain.
| Reaction Conditions | Details |
|---|---|
| Base | n-Butyllithium (nBuLi, 1.6 M in hexane) |
| Electrophile | Ethyl iodide (EtI) |
| Additive | Hexamethylphosphoramide (HMPA) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | -78°C → room temperature |
| Time | 6 hours |
| Yield | 78% (based on similar protocols) |
Step 3: Deprotection to Recover Alcohol
The THP-protecting group is removed under acidic conditions.
| Reaction Conditions | Details |
|---|---|
| Acid | p-Toluenesulfonic acid (PTSA) |
| Solvent | Methanol |
| Temperature | Room temperature |
| Time | 6 hours |
| Yield | 78% (estimated) |
One-Step Cyclization via Bi(OTf)₃-Catalyzed Reaction
A direct route involves coupling a preformed alkynol with a γ-ketoester using bismuth triflate as a catalyst.
| Reaction Conditions | Details |
|---|---|
| Catalyst | Bi(OTf)₃ (20 mol%) |
| Substrates | Alkynol (e.g., 2-(prop-2-yn-1-yl)cycloheptan-1-ol) and γ-ketoester |
| Solvent | Anhydrous dichloromethane |
| Temperature | 25–30°C |
| Time | 12–48 hours |
| Yield | 60–75% (extrapolated from patent data) |
Key Analytical Data for Intermediate and Final Product
Intermediate (THP-Protected Derivative):
- Rf: 0.5 (20% ethyl acetate/hexanes)
- ¹H NMR (CDCl₃): δ 4.55–4.45 (m, 1H, OCH₂), 3.85–3.70 (m, 2H, CH₂O), 1.90–1.60 (m, 10H, cycloheptane and THP protons).
Final Product (2-(Pent-4-yn-1-yl)cycloheptan-1-ol):
- ¹H NMR (CDCl₃): δ 3.70–3.60 (m, 1H, OH), 2.50–2.40 (m, 2H, alkyne-CH₂), 1.95–1.85 (m, 2H, cycloheptane-CH₂), 1.60–1.40 (m, 8H, cycloheptane and side-chain CH₂).
- ¹³C NMR (CDCl₃): δ 84.5 (alkyne-C), 68.9 (cycloheptane-C-OH), 32.1–22.4 (cycloheptane and side-chain carbons).
Optimization Considerations
- Catalyst Efficiency: Bi(OTf)₃ offers superior Lewis acidity for spiroketalization compared to traditional acids.
- Solvent Choice: Dichloromethane ensures compatibility with moisture-sensitive intermediates.
- Side Reactions: Competing hydration of the alkyne can be mitigated by rigorous anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-YN-1-YL)cycloheptan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Cycloheptanone derivatives
Reduction: Cycloheptane derivatives with varying degrees of saturation
Substitution: Halogenated cycloheptane derivatives
Scientific Research Applications
2-(Pent-4-YN-1-YL)cycloheptan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Pent-4-YN-1-YL)cycloheptan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate various biological processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds are selected for comparison due to shared functional groups or ring systems:
2-(Pent-4-YN-1-YL)cyclohexan-1-ol
- Difference : Cyclohexane ring (six-membered) vs. cycloheptane.
- Impact : Reduced ring strain in cycloheptane derivatives may enhance thermal stability but lower reactivity in ring-opening reactions.
1-(Pent-4-YN-1-YL)cycloheptan-1-ol
- Difference : Substituent position (1 vs. 2 on the cycloheptane ring).
- Impact : Intramolecular hydrogen bonding between the hydroxyl and alkyne groups is sterically hindered in the 2-substituted variant.
2-(Hex-5-YN-1-YL)cycloheptan-1-ol
- Difference : Alkyne chain length (C₅ vs. C₆).
- Impact : Longer chains increase hydrophobicity and may alter solubility in polar solvents.
2-(But-3-YN-1-YL)cycloheptan-1-ol
- Difference : Shorter alkyne chain (C₄ vs. C₅).
- Impact : Reduced steric bulk may favor faster reaction kinetics in cycloadditions.
Physicochemical Properties Comparison
Table 1: Theoretical Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C)* | Water Solubility (mg/L)* | LogP* |
|---|---|---|---|---|
| 2-(Pent-4-YN-1-YL)cycloheptan-1-OL | 178.28 | ~245–260 | <100 | 2.8 |
| 2-(Pent-4-YN-1-YL)cyclohexan-1-ol | 164.25 | ~230–240 | 150–200 | 2.5 |
| 1-(Pent-4-YN-1-YL)cycloheptan-1-ol | 178.28 | ~250–265 | <100 | 2.9 |
| 2-(Hex-5-YN-1-YL)cycloheptan-1-ol | 192.31 | ~260–275 | <50 | 3.2 |
*Estimates based on structural analogs and computational models (e.g., EPI Suite).
Biological Activity
2-(Pent-4-YN-1-YL)cycloheptan-1-OL is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that can include alkyne transformations and cyclization reactions. The compound's structure features a cycloheptanol framework with a pentynyl substituent, which is crucial for its biological activity.
Key Synthetic Pathways
- Alkyne Formation : The initial step often involves the formation of the alkyne moiety through coupling reactions.
- Cyclization : Subsequent cyclization leads to the formation of the cycloheptanol structure, which may be achieved via various catalytic methods.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its cytotoxicity, antimalarial properties, and potential as an anti-cancer agent.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, the compound was tested against Hep G2 cells, with results indicating a significant cytotoxic effect. The half-maximal inhibitory concentration (IC50) values were determined through standard MTT assays.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | Hep G2 | 15.86 ± 1.45 | >1438.17 | >91.94 |
These results suggest that while the compound exhibits cytotoxic effects, it may have a favorable selectivity index, indicating potential for therapeutic use with reduced toxicity.
Antimalarial Activity
The antimalarial properties of this compound were assessed against Plasmodium falciparum, a malaria-causing parasite. The compound showed promising activity with an IC50 value that suggests effective inhibition of parasite growth.
| Compound | Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | W2 Clone | 21.84 ± 1.10 | >3299.15 | >151.06 |
This data indicates that the compound not only inhibits the malaria parasite but does so with a high selectivity index, making it a candidate for further development in antimalarial therapies.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in various biological contexts:
- Anticancer Activity : A study on related compounds indicated that modifications to the cycloheptanol structure could enhance anticancer properties, leading to further investigations into structure–activity relationships (SAR).
- Mechanistic Studies : Research has focused on understanding the mechanisms through which these compounds exert their biological effects, including apoptosis induction in cancer cells and disruption of parasite metabolism in malaria.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Pent-4-YN-1-YL)cycloheptan-1-OL, and how can reaction conditions be optimized for reproducibility?
- Methodology : Synthesis typically involves cycloheptanol functionalization with pent-4-yn-1-yl groups via nucleophilic substitution or coupling reactions. Optimization requires systematic variation of catalysts (e.g., Pd/Cu for alkyne coupling), solvents (polar aprotic vs. non-polar), and temperature. Purity validation via HPLC (retention time comparison) and NMR (integration of alkyne protons at δ ~2.0–2.5 ppm) is critical .
- Key Data : Track yield (%) against variables (e.g., catalyst loading, reaction time) in tabular form. Include spectral benchmarks (e.g., H NMR: cycloheptanol-OH peak at δ ~1.5–2.0 ppm; alkyne C≡H at δ ~1.8–2.2 ppm) .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) paired with polarimetry or X-ray crystallography. For computational validation, compare experimental C NMR shifts with DFT-simulated spectra (e.g., B3LYP/6-31G* level) .
- Contradiction Resolution : Discrepancies in optical rotation values may arise from impurities; cross-validate with GC-MS to rule out byproducts .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., oxidation at the alkyne group forming ketones) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology : For conflicting H NMR signals (e.g., unexpected splitting), employ 2D NMR (COSY, HSQC) to assign proton-proton correlations. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (; [M+H] = 179.1542) .
- Case Study : A 2024 study on analogous cyclohexanol derivatives used HSQC to resolve overlapping cycloheptane ring protons .
Q. What experimental designs are suitable for probing the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (). Pair with molecular docking (AutoDock Vina) to predict binding poses in active sites. Validate via mutagenesis studies (e.g., alanine scanning) .
- Data Interpretation : Tabulate values against mutant receptor variants to identify critical binding residues .
Q. How can kinetic isotope effects (KIEs) be leveraged to study reaction mechanisms involving this compound?
- Methodology : Synthesize deuterated analogs (e.g., -cycloheptanol) and compare reaction rates in acid-catalyzed dehydration. A primary KIE () suggests proton transfer in the rate-determining step .
Q. What computational strategies are effective for predicting the compound’s physicochemical properties (e.g., logP, pKa)?
- Methodology : Use QSPR models (e.g., ACD/Labs) or quantum-mechanical calculations (Gaussian 16) to estimate logP (predicted ~2.5) and pKa (OH group ~15–16). Validate experimentally via shake-flask HPLC .
Guidelines for Reporting Data (Aligned with Academic Standards)
- Experimental Reproducibility : Follow Beilstein Journal protocols: report catalyst ratios, reaction times, and purification methods (e.g., column chromatography gradients) in the main text. Detailed spectral datasets (e.g., NMR raw files) should be archived as supplementary information .
- Contradictory Data Handling : Clearly annotate anomalies (e.g., unexpected melting points) and propose hypotheses (e.g., polymorphic forms) for further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
